molecular formula C23H19FN4O3S2 B2926339 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851980-09-1

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2926339
CAS No.: 851980-09-1
M. Wt: 482.55
InChI Key: PWRRIDINGIZGOS-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide is a useful research compound. Its molecular formula is C23H19FN4O3S2 and its molecular weight is 482.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of compounds related to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide involves sophisticated chemical reactions that yield bioactive molecules with potential pharmacological activities. For instance, Patel et al. (2009) demonstrated the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, which were further screened for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). These compounds, characterized by various functional groups, underline the versatility and the wide range of activities exhibited by derivatives of the core chemical structure.

Potential Biological Activities

The investigation into the biological activities of these compounds reveals a spectrum of potential therapeutic applications. The fluoro-substituted sulphonamide benzothiazole derivatives, for example, have been synthesized and assessed for their antimicrobial properties. Jagtap et al. (2010) highlighted the pharmacological potential of these compounds, emphasizing their role in the development of new biodynamic agents with potent antimicrobial properties (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Moreover, the synthesis and characterization of quinazoline derivatives, as discussed by Rahman et al. (2014), explore their diuretic, antihypertensive, and anti-diabetic potential, offering insights into the multifaceted applications of these molecules in addressing various health conditions (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3S2/c24-18-7-10-20-21(13-18)32-23(25-20)27-26-22(29)16-5-8-19(9-6-16)33(30,31)28-12-11-15-3-1-2-4-17(15)14-28/h1-10,13H,11-12,14H2,(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRRIDINGIZGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NNC4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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